molecular formula C6H11N3O3 B8671129 N-Acetylglycylglycinamide

N-Acetylglycylglycinamide

Cat. No. B8671129
M. Wt: 173.17 g/mol
InChI Key: LYZMLWLORHZIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06028102

Procedure details

N-Acetylglycine (5 g, 43 mmole) and 9.5 g (86 mmole) of glycinamide hydrochloride were dissolved in a 150 mL of a mixture of water-acetonitrile (50:50), 8.65 g (86 mmole) of triethylamine (TEA) and 12.6 g (64 mmole) of 1-ethyl-3(3-dimethyl aminopropyl)carbodiimide (EDC) as a coupling reagent were added to the mixture and the mixture was refluxed for 12 hours. The mixture was left to cool at room temperature, the insoluble materials were filtered and the filtrate was evaporated to dryness in vacuum. The residue was recrystallized from a big fraction of acetonitrile to get a mixture of the product with the salt TEA:HCl, the solid crystals were dissolved in distilled water and purified from the salt by a strong cation exchange chromatography (120 plus). The water fractions were collected and the water was removed by lyophilization to get a pure product 4.5 g (26 mmole), yield of 60%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
8.65 g
Type
reactant
Reaction Step One
[Compound]
Name
1-ethyl-3(3-dimethyl aminopropyl)carbodiimide
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]([OH:8])=O)(=[O:3])[CH3:2].Cl.N[CH2:11][C:12]([NH2:14])=[O:13].C([N:17](CC)CC)C.Cl>O.C(#N)C.O>[C:12]([NH:14][CH2:2][C:1]([NH:4][CH2:5][C:6]([NH2:17])=[O:8])=[O:3])(=[O:13])[CH3:11] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
9.5 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
8.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
1-ethyl-3(3-dimethyl aminopropyl)carbodiimide
Quantity
12.6 g
Type
reactant
Smiles
Name
mixture
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
WAIT
Type
WAIT
Details
The mixture was left
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from a big fraction of acetonitrile
CUSTOM
Type
CUSTOM
Details
to get
CUSTOM
Type
CUSTOM
Details
purified from the salt by a strong cation exchange chromatography (120 plus)
CUSTOM
Type
CUSTOM
Details
The water fractions were collected
CUSTOM
Type
CUSTOM
Details
the water was removed by lyophilization

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC(=O)NCC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.